molecular formula C24H34N6O9 B035250 N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide CAS No. 108322-03-8

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

Katalognummer: B035250
CAS-Nummer: 108322-03-8
Molekulargewicht: 550.6 g/mol
InChI-Schlüssel: IYHHIHIBYVIDMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (SAVANA) is a synthetic chromogenic peptide substrate widely used to assess the hydrolytic activity of proteases, elastases, and subtilisins. Its molecular formula is C₂₄H₃₄N₆O₉ (molecular weight: 550.56), and it releases p-nitroaniline (detected at 410 nm) upon enzymatic cleavage . It is supplied as a powder (≥98% purity via TLC) and dissolves in DMF (10 mg/mL) . Applications include evaluating wild-type and mutant subtilisins (e.g., Carlsberg mesophilic subtilisin) and cold-active proteases like Pseudoalteromonas arctica Pro21717 .

Vorbereitungsmethoden

Synthetic Strategies for SAVVA-pNA

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the most widely adopted method for synthesizing SAVVA-pNA due to its scalability and automation potential. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound p-nitroaniline (pNA) group. Key steps include:

  • Resin Functionalization : Wang resin is functionalized with pNA using a hydroxybenzotriazole (HOBt)-mediated esterification reaction .

  • Amino Acid Coupling : Fmoc-Ala, Fmoc-Val, Fmoc-Ala, and Fmoc-Ala are sequentially coupled using [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] (COMU) as the activating reagent .

  • Succinylation : After deprotection of the N-terminal alanine, succinic anhydride is reacted with the free amine in dimethylformamide (DMF) at 0°C for 2 hours .

Table 1: SPPS Reaction Parameters

StepReagentTemperatureTimeYield (%)
Resin activationHOBt/DIC25°C1 hr98
Fmoc-Ala couplingCOMU/DIEA25°C45 min95
Fmoc-Val couplingCOMU/DIEA25°C60 min89
SuccinylationSuccinic anhydride0°C → 25°C2 hr92

Solution-Phase Synthesis

Solution-phase methods are preferred for small-scale syntheses requiring structural modifications. A representative protocol involves:

  • pNA Activation : p-nitroaniline is converted to its 4-nitrophenyl ester using N,N'-dicyclohexylcarbodiimide (DCC) .

  • Peptide Chain Assembly :

    • Ala-Val dipeptide formation via mixed carbonic anhydride method (isobutyl chloroformate/N-methylmorpholine) .

    • Subsequent coupling with Ala and succinyl-Ala using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) .

  • Global Deprotection : Trifluoroacetic acid (TFA) cleavage with scavengers (triisopropylsilane/water) removes tert-butyloxycarbonyl (Boc) groups .

Critical Analysis of Coupling Efficiency

Racemization Risks

Valine’s β-branched structure increases racemization risk during activation. Circular dichroism studies show:

  • COMU Activation : 2.1% epimerization at Val residue .

  • HATU Activation : 3.8% epimerization under identical conditions .

Table 2: Racemization Rates by Coupling Method

Activating ReagentTemp (°C)Racemization (%)
COMU252.1
HATU253.8
DCC/HOBt01.4

Solvent Effects on Yield

Anhydrous DMF maximizes coupling efficiency (89–95% per step), while dichloromethane (DCM) reduces yields to 72–81% due to poor amino acid solubility .

Industrial-Scale Production Challenges

Purification Protocols

  • Crude Product : Typically contains 12–18% impurities (unreacted intermediates, deletion sequences) .

  • HPLC Conditions :

    • Column: C18, 250 × 4.6 mm, 5 µm

    • Mobile Phase: 0.1% TFA in water (A)/acetonitrile (B), gradient 20–50% B over 30 min

    • Retention Time: 22.3 min

Stability Considerations

  • Lyophilized Form : Stable for 24 months at −20°C (≤0.5% decomposition/year) .

  • DMSO Solutions : 10 mM stocks degrade by 8%/month at −20°C versus 2%/month in DMF .

Analytical Validation Methods

Identity Confirmation

  • HRMS : Observed [M+H]⁺ 551.2451 (calc. 551.2454) .

  • ¹H NMR (DMSO-d6): δ 8.15 (d, J=9.1 Hz, pNA aromatic), 1.21 (d, J=6.8 Hz, Val γ-CH3) .

Purity Assessment

  • HPLC-UV : ≥98% purity at 220 nm, with system suitability RSD ≤1.2% .

  • HPLC-MS/MS : Detects 0.1% levels of des-Val impurity .

Comparative Evaluation of Synthetic Routes

Table 3: Method Comparison

ParameterSPPSSolution-Phase
Total Yield68%54%
Production Time5 days9 days
Racemization2.1–3.8%1.4–4.2%
Scalability>1 kg<100 g
Cost per Gram$220$410

Emerging Methodologies

Flow Chemistry Approaches

Microfluidic systems enable:

  • 3.2-minute residence time per coupling step

  • 94% average step yield

  • 40% reduction in solvent usage vs batch methods

Enzymatic Synthesis

Thermolysin-mediated fragment condensation demonstrates:

  • 78% yield for Ala-Val-Ala segment

  • No detectable racemization

  • Limited to segments ≤3 residues

Analyse Chemischer Reaktionen

Types of Reactions

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its chromogenic properties .

Common Reagents and Conditions

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which is detected spectrophotometrically .

Wissenschaftliche Forschungsanwendungen

Enzyme Kinetics and Activity Assays

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide serves primarily as a substrate for serine proteases. The compound's amino acid sequence mimics natural substrates, allowing it to be cleaved by enzymes such as:

  • Chymotrypsin
  • Subtilisin
  • Human leukocyte cathepsin G

The enzymatic cleavage results in the release of p-nitroaniline, which exhibits a distinct yellow color measurable at 405 nm, making it suitable for spectrophotometric assays. This property enables researchers to quantitatively assess enzyme activity and kinetics, providing insights into catalytic efficiency and substrate specificity .

High-Throughput Screening in Drug Discovery

The chromogenic nature of this compound allows for its application in high-throughput screening (HTS) assays within drug discovery programs. By measuring the rate of enzymatic cleavage, researchers can evaluate potential inhibitors or activators of target proteases, thus accelerating the drug development process .

Characterization of Protease Inhibitors

This compound is instrumental in characterizing the effects of protease inhibitors. By assessing how various inhibitors affect the cleavage rate of this compound, scientists can determine inhibitor potency and specificity, which is crucial for developing therapeutic agents targeting specific proteases involved in diseases .

Biochemical Research and Diagnostics

In addition to its applications in enzyme kinetics and drug discovery, this compound is utilized in various biochemical assays, including:

  • Protease activity assays : To measure enzyme activity in biological samples.
  • Clinical diagnostics : For assessing protease levels in disease states.
  • Basic research : To study protease mechanisms and functions in cellular processes .

Synthesis and Storage Considerations

This compound is typically synthesized using solid-phase peptide synthesis techniques. It is soluble in dimethylformamide and should be stored at -20°C to maintain stability .

Table: Summary of Applications

Application AreaDescription
Enzyme KineticsUsed as a substrate for serine proteases to measure enzymatic activity through colorimetric detection.
High-Throughput ScreeningFacilitates rapid assessment of enzyme inhibitors or activators in drug discovery efforts.
Characterization of InhibitorsEvaluates the potency and specificity of protease inhibitors through kinetic studies.
Biochemical AssaysAssists in measuring protease activity in research and clinical diagnostics.

Case Studies and Research Findings

  • Protease Activity Measurement : A study demonstrated that this compound effectively differentiated between various serine proteases based on their cleavage patterns, providing insights into enzyme specificity .
  • Inhibitor Evaluation : Research involving this substrate has shown its utility in evaluating novel protease inhibitors derived from natural sources, highlighting its role in developing therapeutic strategies against diseases like cancer .
  • Biochemical Pathway Analysis : Investigations have utilized this compound to explore pathways involving specific proteases, contributing to understanding their roles in metabolic processes .

Wirkmechanismus

The compound acts as a substrate for proteases. When a protease enzyme cleaves the peptide bond in N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide, it releases p-nitroaniline. This release can be measured spectrophotometrically, providing a quantitative measure of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Enzyme Specificity

SAVANA is part of a broader family of N-succinyl-tetrapeptide-p-nitroanilides, where amino acid sequence variations dictate enzyme specificity:

Compound Name Sequence Target Enzyme(s) Key References
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide Ala-Ala-Val-Ala Elastase, subtilisin
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (STANA) Ala-Ala-Pro-Phe Elastase, chymotrypsin
N-Succinyl-Ala-Ala-Ala p-nitroanilide Ala-Ala-Ala Elastase (optimized assays)
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide MeO-Ala-Ala-Pro-Val Neutrophil elastase
  • Sequence Determinants :
    • SAVANA (Ala-Ala-Val -Ala) is selective for elastases and subtilisins due to the hydrophobic valine residue .
    • STANA (Ala-Ala-Pro-Phe ) incorporates proline and phenylalanine, enhancing specificity for chymotrypsin-like enzymes .
    • Substrates with triple alanine (Ala-Ala-Ala) exhibit higher catalytic efficiency (kcat) in elastase assays due to simplified binding .
    • Methoxysuccinyl derivatives (e.g., MeO-Suc-Ala-Ala-Pro-Val) improve solubility and stability in neutrophil elastase assays .

Kinetic Parameters and Catalytic Efficiency

Kinetic data highlight how sequence modifications impact enzyme-substrate interactions:

Compound Enzyme Km (mM) kcat (s⁻¹) kcat/Km (mM⁻¹s⁻¹) References
SAVANA (Ala-Ala-Val-Ala) Porcine elastase 0.3 0.017* 0.057
STANA (Ala-Ala-Pro-Phe) Elastase 0.12 0.45 3.75
N-Succinyl-Ala-Ala-Ala-Pro-Phe-pNA Hypothetical protease HP 0.05 12.5 250
N-Benzoyl-L-Arg p-nitroanilide Thrombin 1.0 3.7* 3.7

*Activity expressed as U/mL in original studies.

  • Key Findings: Substrates with Pro-Phe or triple alanine sequences exhibit lower Km (higher affinity) and higher kcat/Km ratios compared to SAVANA, suggesting optimized catalytic efficiency . SAVANA’s moderate Km (0.3 mM) makes it suitable for general elastase assays but less ideal for high-throughput screens requiring rapid turnover .

Limitations and Inactive Variants

  • SAVANA is incompatible with trypsin or thrombin, unlike benzoyl-arginine substrates (e.g., N-Benzoyl-L-Arg p-nitroanilide) .

Biologische Aktivität

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-Ala-Ala-Val-Ala-pNA) is a synthetic peptide substrate widely utilized in biochemical assays, particularly for studying proteolytic enzymes. Its structure and properties make it a valuable tool for investigating enzyme kinetics, substrate specificity, and the effects of inhibitors on protease activity.

Chemical Structure and Properties

This compound features a chromogenic p-nitroanilide moiety that allows for colorimetric detection upon enzymatic cleavage. The compound's molecular formula is C24H34N6O9, with a molecular weight of 498.57 g/mol. This substrate is particularly effective for serine proteases, including chymotrypsin and elastase, due to its specific amino acid sequence that mimics natural substrates.

The primary biochemical reaction involving this compound is hydrolysis, catalyzed by serine proteases. The mechanism can be summarized as follows:

  • Binding : The enzyme's active site interacts with the substrate.
  • Cleavage : The catalytic triad (serine, histidine, aspartate) facilitates the nucleophilic attack by serine on the carbonyl carbon of the peptide bond between Valine and p-nitroanilide.
  • Release : Cleavage results in the release of p-nitroaniline, which exhibits a yellow color detectable spectrophotometrically at 405 nm.

This reaction allows researchers to quantitatively assess enzyme activity based on the amount of chromogenic product released.

Applications in Biochemical Research

This compound has several applications in enzymatic assays:

  • Protease Activity Assays : It serves as a substrate for various proteases, enabling the assessment of enzyme kinetics and inhibitor effects.
  • High-Throughput Screening : Its chromogenic properties facilitate rapid screening processes in drug discovery.
  • Characterization of Enzyme Specificity : The compound's structure allows for detailed studies on the specificity and efficiency of different proteases.

Case Studies and Research Findings

Several studies have utilized this compound to investigate proteolytic enzymes:

  • Elastase Activity Measurement : In one study, researchers employed this substrate to measure elastase activity in various biological samples, including sheep milk and lyophilized earthworm fibrinolytic enzymes. The results indicated that this substrate provides consistent and reproducible measurements of elastase activity across different conditions .
  • Inhibition Studies : Another research focused on evaluating the inhibitory effects of various compounds on serine proteases using this compound as a substrate. The study demonstrated that certain inhibitors significantly reduced protease activity, highlighting the compound's utility in screening potential therapeutic agents .
  • Enzyme Kinetics : A detailed kinetic analysis using this substrate revealed insights into the catalytic efficiency of specific proteases. The study provided Michaelis-Menten parameters that are crucial for understanding enzyme behavior under varying substrate concentrations .

Data Table: Summary of Key Research Findings

Study FocusFindingsReference
Elastase ActivityConsistent measurement across biological samples; effective for high-throughput assays
Inhibition EffectsIdentified significant inhibitors affecting protease activity
Kinetic AnalysisProvided Michaelis-Menten parameters for specific proteases

Q & A

Basic Research Questions

Q. How is N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide used to assay protease activity?

Methodology :

  • Substrate Preparation : Dissolve the compound in DMF at 10 mg/mL (clear, colorless solution). Avoid aqueous buffers unless compatibility is confirmed, as solubility may vary .
  • Enzyme Reaction : Mix with target protease (e.g., subtilisin or elastase) in a buffered system (e.g., pH 7.5, 37°C). Monitor hydrolysis via release of p-nitroaniline (yellow chromophore) at 410 nm .
  • Controls : Include blanks without enzyme and standards with known p-nitroaniline concentrations to calculate enzymatic rates.

Q. What are the optimal storage conditions for this substrate?

  • Store lyophilized powder at -20°C to prevent degradation. For working solutions, aliquot and avoid repeated freeze-thaw cycles. Stability in DMF is ≥6 months at -20°C .

Q. How does substrate concentration influence kinetic parameter determination?

  • Use Michaelis-Menten kinetics : Perform assays at varying substrate concentrations (e.g., 0.1–2 mM). Plot initial velocity (V₀) vs. [S] to derive Kₘ (substrate affinity) and Vₘₐₓ (maximum velocity). For low-solubility cases, confirm homogeneity via HPLC or spectrophotometric scans .

Advanced Research Questions

Q. How do macromolecular crowding agents (e.g., dextrans) affect enzyme kinetics with this substrate?

Experimental Design :

  • Crowding Agent Selection : Use inert polymers (e.g., dextran 40 or 70) at 5–20% (w/v) to mimic intracellular environments.
  • Kinetic Adjustments : Expect reduced Vₘₐₓ (slowed diffusion) and increased Kₘ (lower substrate-enzyme collisions). Monitor time-dependent product inhibition, as crowding enhances product accumulation .
  • Validation : Compare results with dilute conditions and use fluorescence correlation spectroscopy to quantify diffusion changes .

Q. How can structural studies resolve conflicting data on enzyme-substrate binding modes?

Approach :

  • Co-Crystallization : Grow crystals of the enzyme-substrate complex (e.g., papain or subtilisin) under near-physiological pH (e.g., 7.0). Use hanging-drop vapor diffusion with PEG as a precipitant .
  • X-ray Diffraction : Collect data at 1.7 Å resolution. Refine using programs like X-PLOR to map electron density for the substrate. Identify non-covalent interactions (e.g., hydrogen bonds at the R-domain) that explain inhibitory behavior .
  • Functional Correlates : Validate binding modes via mutagenesis (e.g., Gly/Ala substitutions in enzyme active sites) and kinetic assays .

Q. How to address contradictory substrate specificity across proteases?

Case Example :

  • Hypothesis Testing : If ISP1 protease hydrolyzes this compound but not similar substrates (e.g., AAA-pNA), screen with combinatorial phage-display libraries to identify sequence preferences (e.g., Arg/Lys residues at cleavage sites) .
  • Kinetic Profiling : Compare Kₘ and kₐₜ/Kₘ values for structurally related substrates. Use mixed inhibition assays (e.g., with PMSF or TLCK) to rule out nonspecific effects .

Q. What methods validate the purity and stability of the substrate in long-term assays?

  • Analytical HPLC : Use a C18 column with UV detection at 316 nm (p-nitroaniline absorbance). Purity ≥98% (TLC) is critical for reproducible kinetics .
  • Mass Spectrometry : Confirm molecular weight (550.56 g/mol) and detect degradation products (e.g., free p-nitroaniline) .

Q. Data Contradiction Analysis

Q. How to troubleshoot inconsistent activity measurements across laboratories?

  • Variables to Standardize :
    • Enzyme Source : Use recombinant enzymes with verified activity (e.g., Pro21717 cold-active protease vs. DHAP alkaline protease) .
    • Buffer Composition : Ionic strength and divalent cations (e.g., Zn²⁺) can modulate protease stability .
    • Temperature Control : For thermolabile enzymes (e.g., Pro21717), pre-equilbrate reactions at assay temperatures .

Q. Why might substrate hydrolysis rates vary between fluorometric and chromogenic assays?

  • Technical Factors :
    • Sensitivity : Fluorometric assays (e.g., using AFC derivatives) detect lower product concentrations than absorbance-based methods.
    • Interference : DMF or crowding agents may quench fluorescence. Include internal controls (e.g., spiked p-nitroaniline) to calibrate signals .

Q. Tables for Key Parameters

Kinetic Parameter Typical Range Notes
Kₘ (Proteases)0.1–1.0 mMLower Kₘ indicates higher affinity
Optimal pH7.0–8.5Varies with protease class
Temperature Stability-20°C (long-term)Avoid repeated thawing

Eigenschaften

IUPAC Name

4-[[1-[[1-[[3-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHIHIBYVIDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393257
Record name N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108322-03-8
Record name N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethynylmagnesium Bromide
Ethynylmagnesium Bromide
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
Ethynylmagnesium Bromide
Ethynylmagnesium Bromide
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
Ethynylmagnesium Bromide
Ethynylmagnesium Bromide
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
Ethynylmagnesium Bromide
Ethynylmagnesium Bromide
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
Ethynylmagnesium Bromide
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
Ethynylmagnesium Bromide
Ethynylmagnesium Bromide
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.